molecular formula C10H9BrN2O2S B187520 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole CAS No. 324776-97-8

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole

Cat. No. B187520
M. Wt: 301.16 g/mol
InChI Key: SPOIIUHBZFJLOA-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole (BPMSI) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with beneficial properties that make it suitable for a variety of laboratory experiments. BPMSI is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. BPMSI has several properties that make it useful for research, including its stability, solubility, and its ability to form complexes with other compounds.

Scientific Research Applications

Anion Exchange Membranes for Energy Applications

Imidazole-based polymers have been explored for their potential in energy conversion technologies, specifically in alkaline fuel cells. A study on poly(arylene ether sulfone) containing bulky imidazole groups highlighted the synthesis of novel polymers designed for alkaline anion exchange membranes (AEMs). These membranes exhibit significant ionic conductivity and enhanced alkaline stability, crucial for efficient and durable fuel cell operations (Yang et al., 2014).

Antimicrobial Agents

Imidazole derivatives have been identified as potent antimicrobial agents. The synthesis of novel imidazoles and their evaluation against a range of microbial species underscore the therapeutic potential of these compounds. For instance, certain imidazole derivatives have shown significant activity against Candida albicans, suggesting their application in treating fungal infections (Narwal et al., 2012).

Chemical Synthesis and Catalysis

The versatility of imidazole compounds extends to their use in chemical synthesis and catalysis. Research into the bromination of imidazole precursors highlights innovative approaches to producing brominated imidazole derivatives, which are valuable intermediates in organic synthesis (Lobana et al., 2011). Furthermore, imidazolium salts have been utilized as catalysts in the synthesis of complex organic molecules, demonstrating the broad applicability of imidazole-based compounds in facilitating diverse chemical reactions (Moosavi‐Zare et al., 2013).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIIUHBZFJLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355530
Record name 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole

CAS RN

324776-97-8
Record name 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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